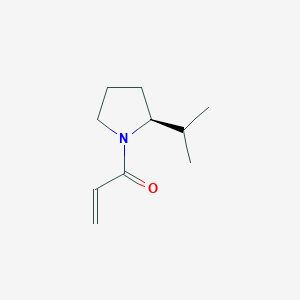
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI), also known as S-(-)-1-methyl-2-(1-pyrrolidinyl)-1-propanone, is a chiral compound that belongs to the class of pyrrolidines. It is widely used in scientific research for its unique properties and applications.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also form complexes with metal ions, which can further enhance its reactivity.
Efectos Bioquímicos Y Fisiológicos
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) is its chiral nature, which makes it a useful building block for the synthesis of chiral compounds. It is also relatively easy to synthesize and purify. However, its limited solubility in water can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) in scientific research. One area of interest is its potential use as a catalyst in asymmetric reactions. Another area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and to develop new synthetic methods for its preparation.
Métodos De Síntesis
The synthesis of Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) can be achieved through various methods. One of the most commonly used methods is the condensation reaction between pyrrolidine and acetone. The reaction is catalyzed by an acid catalyst, and the product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) has been extensively used in scientific research, particularly in the field of organic chemistry. It is used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a ligand in asymmetric catalysis.
Propiedades
Número CAS |
123445-42-1 |
|---|---|
Nombre del producto |
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)-(9CI) |
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-[(2S)-2-propan-2-ylpyrrolidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C10H17NO/c1-4-10(12)11-7-5-6-9(11)8(2)3/h4,8-9H,1,5-7H2,2-3H3/t9-/m0/s1 |
Clave InChI |
YIPARVXCQGBNEZ-VIFPVBQESA-N |
SMILES isomérico |
CC(C)[C@@H]1CCCN1C(=O)C=C |
SMILES |
CC(C)C1CCCN1C(=O)C=C |
SMILES canónico |
CC(C)C1CCCN1C(=O)C=C |
Sinónimos |
Pyrrolidine, 2-(1-methylethyl)-1-(1-oxo-2-propenyl)-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



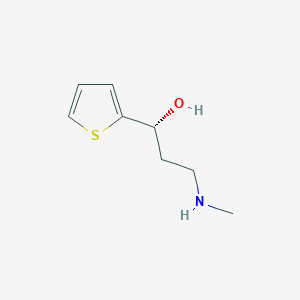
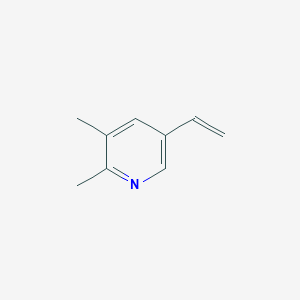
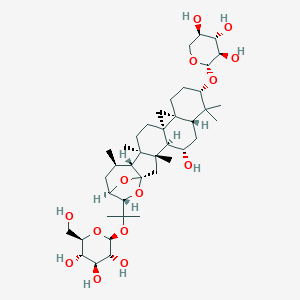
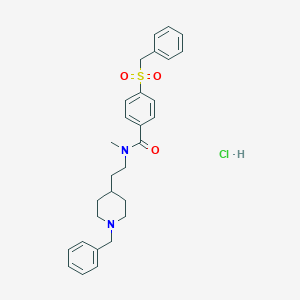

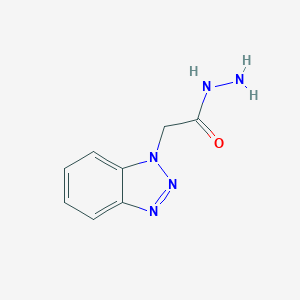

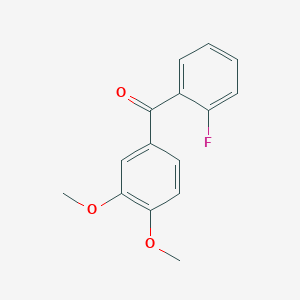
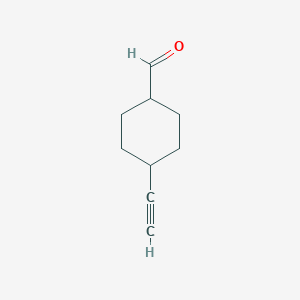
![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
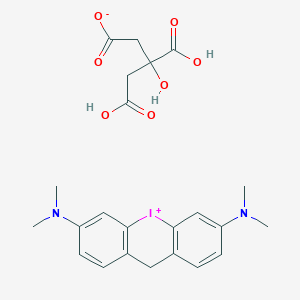
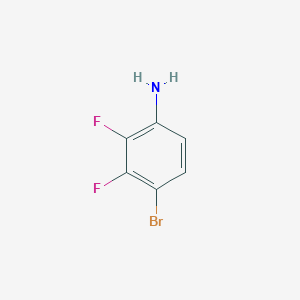
![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)